molecular formula C21H13F3N2O2 B2428999 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 478081-09-3

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2428999
CAS No.: 478081-09-3
M. Wt: 382.342
InChI Key: KPTHVPMBPFBXLX-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or acid chloride. One common method involves the use of 2-aminophenol and 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts or nanocatalysts can facilitate the reaction under milder conditions and shorter reaction times. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzoxazole derivatives .

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: Benzoxazole derivatives are used in the development of fluorescent probes and dyes due to their excellent photophysical properties.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the growth of microorganisms by interfering with their cellular processes. For example, it can inhibit enzyme activity or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to its trifluoromethyl group, which enhances its stability and lipophilicity. This makes it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the benzoxazole ring provides a versatile scaffold for further functionalization and optimization .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O2/c22-21(23,24)15-9-5-13(6-10-15)19(27)25-16-11-7-14(8-12-16)20-26-17-3-1-2-4-18(17)28-20/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTHVPMBPFBXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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